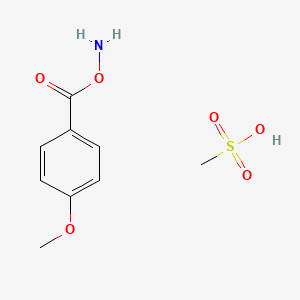
2-(Difluorophenylmethyl)-1,4-difluorobenzene
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and its chemical properties (such as stability, reactivity, etc.).Scientific Research Applications
Applications in Crystallography and Material Science
Preferential Cocrystallization among Distyrylbenzene Derivatives The compound 1,4-bis(styryl)-2,5-difluorobenzene (2Fc) was studied for its cocrystallization behavior with a library of 1,4-distyrylbenzene derivatives, highlighting its relevance in crystallography and material science. The phenyl−perfluorophenyl stacking interactions were explored using powder and single-crystal X-ray diffraction techniques, offering insights into the structural properties of these compounds (Bartholomew, Bu, & Bazan, 2000).
Aggregation and Molecular Structure A study involving a 2 × 6 isomer grid of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides, which includes isomers integrating the 2,5-difluorobenzene group, was conducted to understand the role of fluorine in molecular aggregation. The research involved crystal structure analyses, gas phase calculations, and conformational analyses, underscoring the role of the 2,5-difluorobenzene effect in shaping molecular interactions and structure (Mocilac, Osman, & Gallagher, 2016).
Applications in Organic Synthesis and Catalysis
Rhodium-catalyzed Substitution Reaction A study highlighted the use of 1,4-diarylthio-2-5-difluorobenzene in a Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides. This reaction showcases the reactivity and potential application of difluorobenzene derivatives in organic synthesis and catalysis (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).
Organometallic Chemistry and Catalysis The use of fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis was explored. The study delves into the binding strength, chemical inertness, and C-H and C-F bond activation reactions, demonstrating the potential of difluorobenzenes in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Applications in Environmental Science and Biodegradation
Biodegradation of Difluorobenzenes A microbial strain, Labrys portucalensis, was studied for its ability to degrade difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. This study is significant in the field of environmental science and biodegradation, highlighting the potential of microbial strains in the decomposition of industrial pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Applications in Liquid-Liquid Equilibria and Solvent Miscibility
Liquid-Liquid Equilibria in Binary Mixtures The study of binary liquid-liquid equilibria in mixtures of fluorinated benzenes and ionic liquids, specifically focusing on the relationship between dipole moments and miscibility, offers insights into solvent interactions and properties. This research has implications for understanding solvent systems in various industrial and chemical processes (Shiflett & Yokozeki, 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential hazards, appropriate safety precautions, and first aid measures.
Future Directions
This could involve potential applications of the compound, areas of future research, etc.
properties
IUPAC Name |
2-[difluoro(phenyl)methyl]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXLTKTKVPHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluorophenylmethyl)-1,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















